Triethylene Glycol Monoisopropyl Ether (TEG i-Pr): A Comprehensive Guide to Physicochemical Profiling and Formulation Applications
Triethylene Glycol Monoisopropyl Ether (TEG i-Pr): A Comprehensive Guide to Physicochemical Profiling and Formulation Applications
Executive Summary
In the landscape of specialized solvents and permeation enhancers, Triethylene Glycol Monoisopropyl Ether (TEG i-Pr, CAS RN: 29681-21-8), frequently referred to as Isopropyl Triglycol, occupies a unique physicochemical niche. As an amphiphilic glycol ether, it bridges the gap between highly polar aqueous environments and lipophilic active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth technical analysis of TEG i-Pr. Rather than simply listing its properties, we will deconstruct the causality behind its physical characteristics and demonstrate how to leverage these traits in advanced drug development workflows, specifically in thermodynamic solubilization and microemulsion formulation.
Physicochemical Profiling & Structural Causality
To utilize TEG i-Pr effectively, formulation scientists must understand how its physical properties dictate its behavior in complex mixtures. The table below synthesizes the critical quantitative data for TEG i-Pr, sourced from verified chemical databases including [1],[2], and [3].
Table 1: Quantitative Physicochemical Properties of TEG i-Pr
| Property | Value | Experimental / Formulation Causality |
| Molecular Formula | C₉H₂₀O₄ | Dictates the balance of ether oxygens to hydrocarbon mass. |
| Molecular Weight | 192.26 g/mol | Optimal size for penetrating the stratum corneum without steric hindrance. |
| Boiling Point | 264.3 °C (760 mmHg) / 125 °C (5 mmHg) | Prevents solvent evaporation during exothermic mixing or extended shelf-life storage, preventing API crystallization. |
| Density | 1.00 g/cm³ (at 20 °C) | Iso-dense with water, minimizing phase separation driven by gravity in emulsions. |
| Vapor Pressure | 0.00137 mmHg (at 25 °C) | Exceptionally low volatility (Low VOC) ensures concentration stability during long-term thermal cycling. |
| Flash Point | 113.6 °C - 114 °C | Provides a wide thermal safety margin for high-temperature homogenization protocols. |
| LogP (Octanol/Water) | ~0.436 | The critical metric for transdermal delivery; lipophilic enough to partition into lipids, hydrophilic enough to release the drug. |
| Topological Polar Surface Area (TPSA) | 47.92 Ų | Facilitates moderate hydrogen bonding without rendering the molecule entirely water-locked. |
(Data corroborated by and)
Mechanistic Insights into Amphiphilic Solvency
The utility of TEG i-Pr in drug development stems directly from its molecular architecture. The molecule is a self-contained amphiphile:
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The Hydrophilic Backbone: The triethylene glycol chain contains three ether linkages and a terminal hydroxyl group. These act as potent hydrogen-bond acceptors and donors, allowing seamless miscibility with aqueous buffers.
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The Lipophilic Cap: The terminal isopropyl group provides a sterically bulky, hydrophobic domain. This moiety disrupts the highly ordered crystalline lattices of poorly water-soluble APIs via Van der Waals interactions.
When used as a co-solvent, TEG i-Pr surrounds hydrophobic drug molecules, masking them from the aqueous bulk phase and drastically increasing apparent solubility.
Logical relationship of TEG i-Pr amphiphilic solvency mechanism.
Experimental Protocols: Self-Validating Systems
As scientists, we must design protocols that inherently prove their own success or failure. The following methodologies utilize TEG i-Pr in drug formulation, with built-in causality and validation steps.
Protocol 1: Thermodynamic Solubility Profiling of APIs in TEG i-Pr
To utilize TEG i-Pr as a co-solvent, one must first determine the absolute thermodynamic solubility of the API. Kinetic solubility (simply dissolving until cloudy) is prone to supersaturation errors.
Step-by-Step Methodology:
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Saturation: Add an excess amount of the hydrophobic API to 5.0 mL of pure TEG i-Pr in a borosilicate glass vial.
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Equilibration: Seal the vial and place it in a thermostatic shaking incubator at 25 °C (and a parallel set at 37 °C) at 200 rpm for 48 hours. Causality: 48 hours ensures the system transitions from kinetic dissolution to a true thermodynamic equilibrium.
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Phase Separation (Self-Validation): Centrifuge the samples at 10,000 rpm for 15 minutes.
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Validation Check: The presence of a solid API pellet at the bottom of the tube acts as a self-validating indicator that the supernatant is definitively saturated. Relying solely on visual clarity without a pellet can lead to false-positive solubility limits due to stable colloidal suspensions.
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Quantification: Extract exactly 100 µL of the clarified supernatant, dilute it 1:100 in the mobile phase, and quantify the API concentration via HPLC-UV against a standard curve.
Protocol 2: Fabrication of a TEG i-Pr-Stabilized Microemulsion
TEG i-Pr is an exceptional co-surfactant/co-solvent for microemulsions, lowering interfacial tension and increasing the flexibility of the surfactant film.
Step-by-step experimental workflow for microemulsion formulation.
Step-by-Step Methodology:
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Phase 1 (Oil/Co-solvent Preparation): Dissolve the target API in 10% (w/w) TEG i-Pr. Stir at 400 rpm until optically clear.
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Phase 2 (Surfactant Integration): Add 20% (w/w) of a non-ionic surfactant (e.g., Polysorbate 80). TEG i-Pr will intercalate between the bulky Tween molecules, reducing steric hindrance at the oil-water interface.
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Phase 3 (Aqueous Titration): Titrate 70% (w/w) ultra-pure water dropwise (1 mL/min) into the mixture under continuous magnetic stirring (800 rpm) at ambient temperature.
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Phase 4 (Thermal Stress Testing): Subject the resulting mixture to 6 alternating thermal cycles between 4 °C and 40 °C (24 hours per cycle).
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Causality: Thermal cycling stresses the microemulsion. If the system relies on kinetic rather than thermodynamic stability, this thermal stress will rapidly induce Ostwald ripening, flocculation, or phase separation.
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Phase 5 (Validation): Analyze the post-cycled formulation via Dynamic Light Scattering (DLS). A monodisperse peak with a Z-average diameter of <100 nm and a Polydispersity Index (PDI) <0.2 validates the thermodynamic stability of the TEG i-Pr microemulsion.
Safety, Handling, and Storage
According to the safety data sheets provided by [4] and [5]:
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Transport: TEG i-Pr is classified as non-hazardous for DOT, IATA, and IMDG transportation[4].
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Storage Causality: It must be stored in a cool, dark place in tightly closed containers. Because ethers can slowly form explosive peroxides upon prolonged exposure to oxygen and UV light, minimizing headspace and keeping the solvent away from strong oxidizing agents is critical for laboratory safety[4].
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Handling: While it possesses a high flash point (114 °C)[6], standard laboratory PPE (nitrile gloves, safety goggles, and a well-ventilated fume hood) is required to prevent localized skin or eye irritation during extended handling[4].
References
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PubChem . "Triethylene glycol monoisopropyl ether | C9H20O4 | CID 542224". National Center for Biotechnology Information. URL:[Link]
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Chemsrc . "2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol | CAS#:29681-21-8". Chemsrc Chemical Database. URL:[Link]
Sources
- 1. Triethylene glycol monoisopropyl ether | C9H20O4 | CID 542224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triethylene Glycol Monoisopropyl Ether | 29681-21-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol | CAS#:29681-21-8 | Chemsrc [chemsrc.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. CAS RN 29681-21-8 | Fisher Scientific [fishersci.com]
- 6. Triethylene Glycol Monoisopropyl Ether | 29681-21-8 | TCI EUROPE N.V. [tcichemicals.com]
